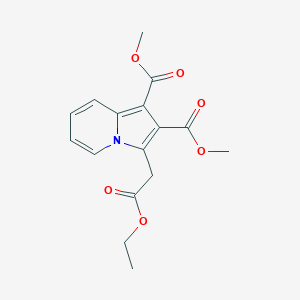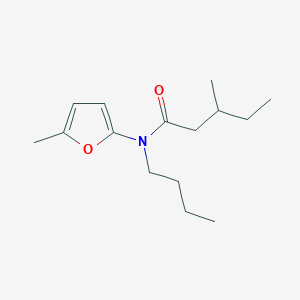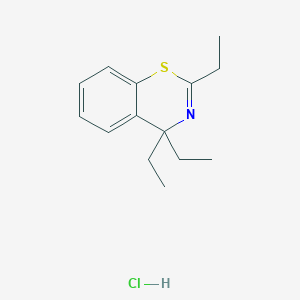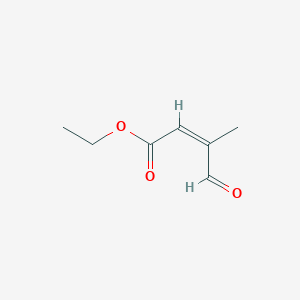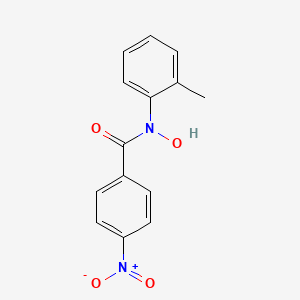
(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is a chemical compound characterized by its unique structure, which includes a thiazole ring and a diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-diethylphenylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or phenyl derivatives.
Scientific Research Applications
(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring and the diethylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2,6-Dimethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-oxazol-2(3H)-imine
Uniqueness
(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern on the thiazole ring and the presence of the diethylphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61762-43-4 |
|---|---|
Molecular Formula |
C15H20N2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H20N2S/c1-4-12-8-7-9-13(5-2)14(12)16-15-17(6-3)10-11-18-15/h7-11H,4-6H2,1-3H3 |
InChI Key |
AAJGWNTZCVGJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C2N(C=CS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)

![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
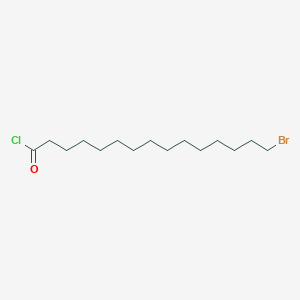

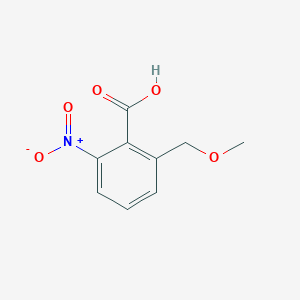
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
